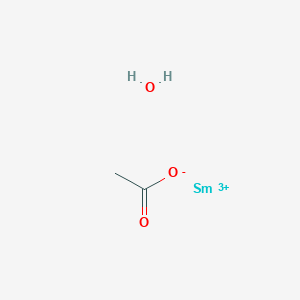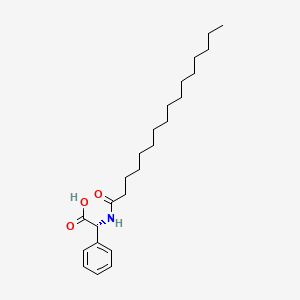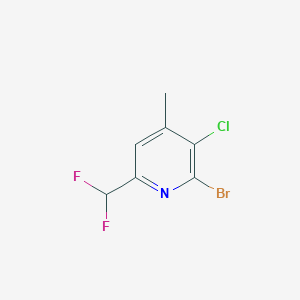
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a cyclohexane ring
Méthodes De Préparation
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and conditions, such as the use of cesium fluoride as a fluorine source in a modular flow platform . Industrial production methods may involve the use of specialized equipment and conditions to ensure the efficient and scalable synthesis of this compound.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different products.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, such as perfluoroalkylation of aromatic compounds.
Common reagents used in these reactions include sodium dithionite, zinc-sulfur dioxide, and other radical initiators . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane has a wide range of scientific research applications, including:
Biology: The compound’s derivatives may be studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug development, is ongoing.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane involves its interaction with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The compound can participate in radical reactions, where the trifluoromethyl group acts as a radical initiator, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane can be compared with other similar compounds, such as:
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane: This compound has a similar structure but with the trifluoromethyl group in a different position, which can affect its reactivity and applications.
1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane: Another isomer with the trifluoromethyl group in the para position relative to the bromomethyl group.
Propriétés
Formule moléculaire |
C8H12BrF3 |
|---|---|
Poids moléculaire |
245.08 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H12BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h6-7H,1-5H2 |
Clé InChI |
UWSHRBPIHSPPNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


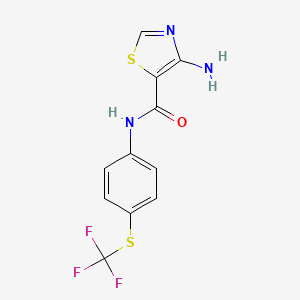
![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)

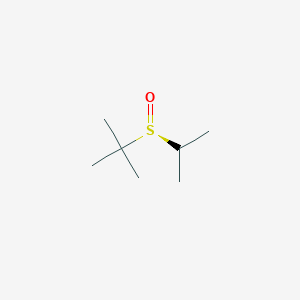
![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)


![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)

![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)
